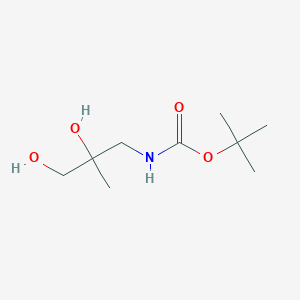
tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Übersicht
Beschreibung
“tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate” is a protected amine . It has a molecular formula of C9H19NO4 and an average molecular weight of 205.25 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) . This indicates the presence of a carbamate group, a tert-butyl group, and a 2,3-dihydroxy-2-methylpropyl group in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 361.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 70.3±6.0 kJ/mol and a flash point of 172.5±25.1 °C . The compound has a molar refractivity of 47.5±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 168.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Crystallography and Synthesis : The compound is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions
- Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using asymmetric Mannich reactions, contributing to the field of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- Diels-Alder Reaction : In another study, tert-butyl carbamates are involved in the Diels-Alder reaction, highlighting their role in chemical rearrangements (Padwa, Brodney, & Lynch, 2003).
Structural Analysis
- Crystal Structure and Molecular Interactions : A study on tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate emphasizes its crystal structure, molecular interactions, and hydrogen bonding patterns, contributing to a deeper understanding of molecular architecture (Oku, Naito, Yamada, & Katakai, 2004).
Biological Activity and Synthesis
- Synthesis of Biologically Active Compounds : Tert-butyl carbamates are intermediates in the synthesis of biologically active compounds like omisertinib, demonstrating their importance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Hydrogen Bond Analysis
- Crystallography and Hydrogen Bonding : The study of carbamate derivatives, including tert-butyl carbamates, highlights the importance of hydrogen bonds in their crystal structure, providing insights into their chemical properties (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chemical Deprotection
- Deprotection in Chemical Synthesis : Aqueous phosphoric acid is used for the deprotection of tert-butyl carbamates, highlighting their role in organic synthesis and the importance of selectivity in chemical reactions (Li et al., 2006).
Reactivity Studies
- Reactivity in Chemical Synthesis : The reactivity of N-(3-thienyl)carbamates, including tert-butyl variants, is explored for the preparation of various chemical structures, demonstrating the versatility of tert-butyl carbamates in organic chemistry (Brugier, Outurquin, & Paulmier, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMRKAOFFIHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



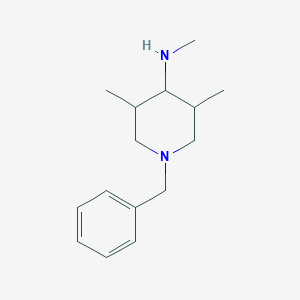
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
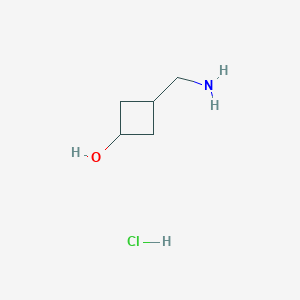
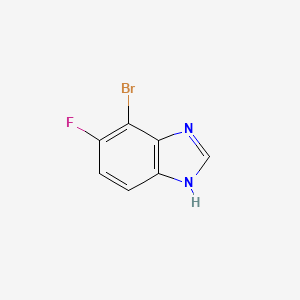
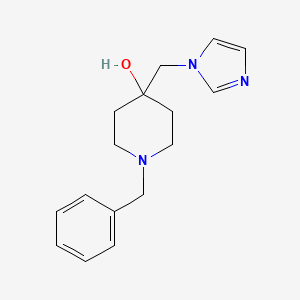
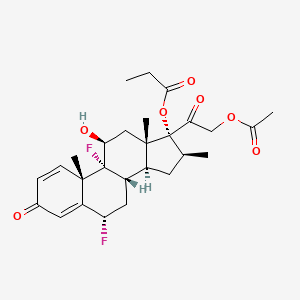
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)


![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
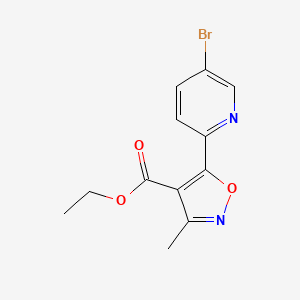
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
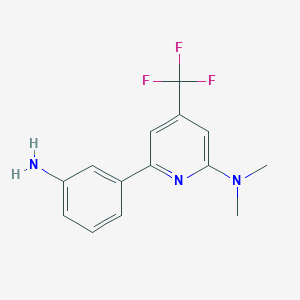
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)